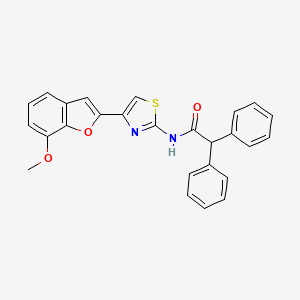

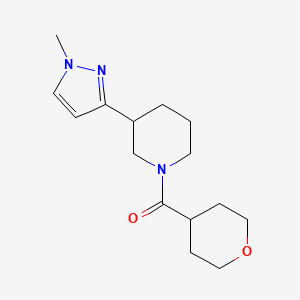

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone are not well-documented .

Aplicaciones Científicas De Investigación

- The compound’s radical scavenging activity has been evaluated using the DPPH assay. It demonstrates good antioxidant properties, with some derivatives even surpassing the activity of ascorbic acid (a common antioxidant) .

- Several derivatives of this compound have been synthesized and tested for cytotoxicity against colorectal carcinoma cells (RKO cell line). Notably, compound 3i exhibited potent scavenging activity with an IC50 of 6.2 µM and also showed cytotoxic effects against RKO cells .

- Nitrogen-containing heterocycles, like pyrazoles, play a crucial role in drug discovery. Given the diverse biological activities associated with this system, compounds containing the pyrazole ring are of interest .

- The compound’s structure contains a 1,2,3-triazole moiety, which has been utilized in various medicinal scaffolds with activities against HIV, tuberculosis, viruses, bacteria, and cancer .

- Derivatives of this compound exhibit in vitro cytotoxic efficiency, with IC50 values ranging from 0.426 to 4.943 μM. Some derivatives surpass the activity of standard reference drugs .

- In previous work, amide compounds based on bioisosterism were designed by replacing a carbon atom with a nitrogen atom (ortho-aniline substitution). These compounds showed antifungal activity .

Antioxidant Activity

Anticancer Properties

Heterocyclic Drug Development

1,2,3-Triazole-Based Medicinal Scaffolds

Efficient Cytotoxicity

Bioisosterism and Antifungal Activity

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-17-8-4-14(16-17)13-3-2-7-18(11-13)15(19)12-5-9-20-10-6-12/h4,8,12-13H,2-3,5-7,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJJBBHVNUJNDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester](/img/structure/B2359673.png)

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)

![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)

![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)

![N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359694.png)